molecular formula C7H6N4OS B14346400 2-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione CAS No. 91854-45-4

2-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione

Katalognummer: B14346400
CAS-Nummer: 91854-45-4
Molekulargewicht: 194.22 g/mol
InChI-Schlüssel: XVCSVEVTUXFSLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione is a heterocyclic compound that features a tetrazole ring substituted with a hydroxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione typically involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using sodium nitrite in the presence of acetic acid to yield the desired tetrazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The tetrazole ring can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-Hydroxyethyl)phenol: Another phenolic compound with similar structural features.

    2-(4-Hydroxyphenyl)ethanol: Shares the hydroxyphenyl group but differs in the rest of the structure.

    4-Hydroxyphenylacetic acid: Contains the hydroxyphenyl group with an acetic acid moiety.

Uniqueness

2-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Eigenschaften

CAS-Nummer

91854-45-4

Molekularformel

C7H6N4OS

Molekulargewicht

194.22 g/mol

IUPAC-Name

2-(4-hydroxyphenyl)-1H-tetrazole-5-thione

InChI

InChI=1S/C7H6N4OS/c12-6-3-1-5(2-4-6)11-9-7(13)8-10-11/h1-4,12H,(H,9,13)

InChI-Schlüssel

XVCSVEVTUXFSLC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N2NC(=S)N=N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.